

Technical Guide: Spectroscopic Characterization of 2-(Azetidin-1-yl)-5-bromopyrimidine

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Compound of Interest

Compound Name:	2-(Azetidin-1-yl)-5-bromopyrimidine
Cat. No.:	B113087

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Foreword: This document serves as a technical guide to the spectral analysis of **2-(Azetidin-1-yl)-5-bromopyrimidine** (CAS No: 850349-22-3, Molecular Formula: C₇H₈BrN₃, Molecular Weight: 214.06 g/mol).[1][2] Publicly available experimental spectra for this specific compound are limited. Therefore, this guide presents a set of hypothetical, yet chemically plausible, spectral data based on the analysis of its constituent functional groups and related molecular structures.[3][4][5] The protocols detailed herein represent standard methodologies for obtaining such data in a research setting.

Hypothetical Spectral Data Summary

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **2-(Azetidin-1-yl)-5-bromopyrimidine**.

Table 1.1: Hypothetical ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.35	s	-	2H	Pyrimidine C4-H, C6-H
4.10	t	7.2	4H	Azetidine C2'-H ₂ , C4'-H ₂
2.40	p	7.2	2H	Azetidine C3'-H ₂

Note: The pyrimidine protons at positions 4 and 6 are chemically equivalent and appear as a single signal. The azetidine protons show characteristic triplet and pentet patterns due to coupling with adjacent methylene groups.[3]

Table 1.2: Hypothetical ^{13}C NMR Data

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
160.5	Pyrimidine C2
158.0	Pyrimidine C4, C6
108.0	Pyrimidine C5
52.5	Azetidine C2', C4'
17.0	Azetidine C3'

Note: The carbon attached to the bromine (C5) is expected to be significantly shielded compared to other pyrimidine carbons.[6]

Table 1.3: Hypothetical Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z	Relative Intensity (%)	Assignment
214.0 / 216.0	100 / 98	[M] $^{+\bullet}$, [M+2] $^{+\bullet}$ (Molecular Ion Pair)
186.0 / 188.0	45 / 44	[M - C ₂ H ₄] $^{+\bullet}$
135.0	30	[M - Br] $^{+}$

Note: The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion ([M] $^{+\bullet}$ and [M+2] $^{+\bullet}$) with a nearly 1:1 intensity ratio.

Table 1.4: Hypothetical Infrared (IR) Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	C-H Stretch (Aromatic)
2960	Medium	C-H Stretch (Aliphatic)
1595	Strong	C=N Stretch (Pyrimidine Ring)
1550	Strong	C=C Stretch (Pyrimidine Ring)
1240	Strong	C-N Stretch (Aryl-N, Aliphatic-N)
1020	Medium	C-Br Stretch

Experimental Protocols

The following sections detail generalized but robust protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of purified **2-(Azetidin-1-yl)-5-bromopyrimidine**.^[3] Transfer the solid into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Mix the sample using a vortex or sonicator until the solid is completely dissolved.
^[3]
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Instrumentation:
 - Insert the sample into a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a standard 1D ¹H spectrum. For 2D experiments like COSY, a more concentrated sample (15-20 mg) may be beneficial.^[3]
 - For ¹³C NMR, use a standard proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

This protocol describes a general method for obtaining an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum.

- Sample Preparation (ESI): Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The solution must be free of non-volatile buffers or salts.
- Sample Preparation (EI): For volatile solids, the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube at the end of the probe.^[7]
- Instrumentation (ESI):

- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Set the instrument to positive ion mode.
- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
- Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
- Instrumentation (EI):
 - Insert the direct insertion probe into the high-vacuum source of the mass spectrometer.[\[7\]](#)
 - Heat the probe gradually to volatilize the sample.
 - Bombard the gaseous molecules with a standard high-energy electron beam (typically 70 eV).[\[7\]](#)
 - The resulting ions are accelerated and separated by the mass analyzer.

Infrared (IR) Spectroscopy

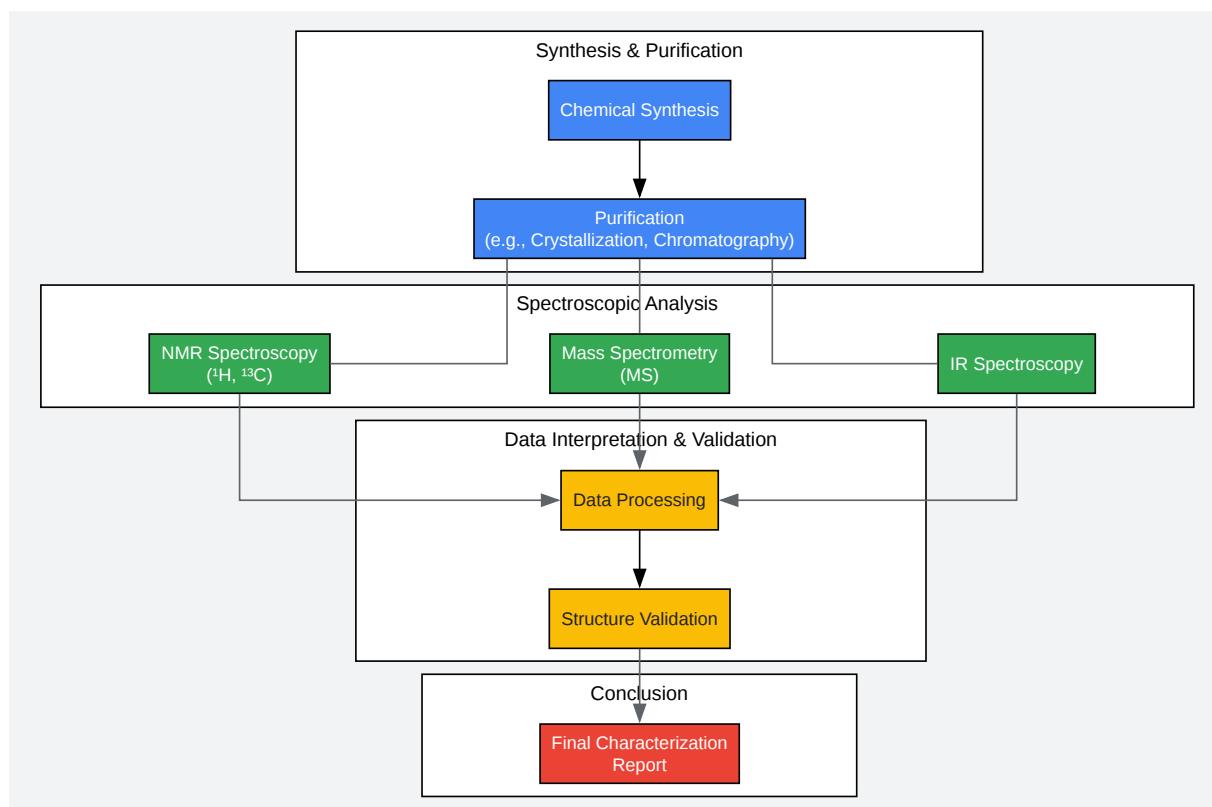
This protocol details the preparation of a solid sample using the potassium bromide (KBr) pellet method.

- Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[\[8\]](#)
- Mixing: Add 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the ground sample. KBr is used as it is transparent in the IR region.[\[8\]](#)
- Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[\[8\]](#)
- Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

- Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} to obtain a high-quality spectrum. A background spectrum of an empty sample holder should be run first and automatically subtracted.

Visualization of Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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